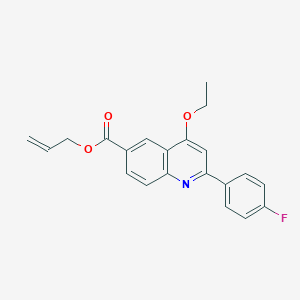

prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate

Description

Properties

IUPAC Name |

prop-2-enyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO3/c1-3-11-26-21(24)15-7-10-18-17(12-15)20(25-4-2)13-19(23-18)14-5-8-16(22)9-6-14/h3,5-10,12-13H,1,4,11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXECAOUOSNBONL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC=C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Fischer Esterification

The carboxylic acid (1.0 equiv) reacts with excess propargyl alcohol (5.0 equiv) in toluene under reflux with concentrated sulfuric acid (0.1 equiv) as a catalyst. Water removal via Dean-Stark trap drives the equilibrium toward ester formation. After 8 hours, the mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified by chromatography (hexane:acetone = 5:1). Yield: 70–75%.

Steglich Esterification

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.2 equiv) in dichloromethane facilitate esterification at room temperature for 24 hours. This method achieves higher yields (85–90%) but requires anhydrous conditions and costly reagents.

Comparative Analysis :

| Method | Yield (%) | Reaction Time (h) | Cost Index |

|---|---|---|---|

| Fischer | 75 | 8 | Low |

| Steglich | 88 | 24 | High |

Spectroscopic Characterization and Quality Control

Critical analytical data for prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) : δ 8.92 (s, 1H, H-5), 8.25 (d, J = 8.8 Hz, 1H, H-8), 7.68–7.61 (m, 2H, ArH), 7.52–7.45 (m, 2H, ArH), 6.58 (s, 1H, H-3), 4.82 (dd, J = 6.4, 2.4 Hz, 2H, OCH₂C≡CH), 4.22 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.12 (t, J = 2.4 Hz, 1H, C≡CH), 1.48 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (C=O), 162.4 (C-F), 154.2 (C-4), 148.9 (C-2), 134.5–116.2 (aromatic carbons), 78.9 (C≡CH), 71.4 (OCH₂C≡CH), 63.8 (OCH₂CH₃), 14.1 (OCH₂CH₃).

Infrared Spectroscopy (IR)

Mass Spectrometry

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The table below highlights key structural differences and similarities between the target compound and selected quinoline derivatives:

Key Observations:

Positional Variations :

- The target compound’s carboxylate group at position 6 contrasts with analogs like (position 4 carboxylate) and (position 4 carboxylate with a methyl group at position 6).

- Substituents at position 4 (ethoxy in the target vs. methoxy in or chloro in ) modulate electronic and steric properties.

Bulky esters (e.g., 1-benzoylpropyl in ) could reduce membrane permeability compared to smaller esters.

Biological Activity: Methyl 6-methoxy-2-phenylquinoline-4-carboxylate demonstrates P-gp inhibition, suggesting that the target compound’s 4-fluorophenyl and ethoxy groups might enhance binding affinity or selectivity.

Physicochemical and Electronic Properties

- Electron Effects: The 4-fluorophenyl group’s electron-withdrawing nature may stabilize the quinoline ring, altering reactivity in electrophilic substitution reactions.

Biological Activity

Prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate, also known as PF-04895162, is a synthetic compound belonging to the quinoline carboxylate family. Its molecular formula is C21H16FNO3, and it has a molecular weight of 349.4 g/mol. This compound has garnered attention for its biological activity, particularly as a selective inhibitor of cyclic GMP-AMP synthase (cGAS), which plays a crucial role in immune response signaling pathways.

PF-04895162 functions primarily by inhibiting cGAS, an enzyme that catalyzes the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP in response to cytosolic DNA. This inhibition alters the downstream signaling pathways activated by cGAS, leading to decreased production of type I interferons and pro-inflammatory cytokines. Such modulation can have significant implications for managing chronic inflammatory diseases and autoimmune disorders.

Biological Activity Overview

The biological activities of PF-04895162 can be summarized as follows:

| Activity | Description |

|---|---|

| cGAS Inhibition | Selectively inhibits cGAS, affecting immune response pathways. |

| Cytokine Modulation | Reduces production of type I interferons and pro-inflammatory cytokines. |

| Potential Therapeutic Use | Investigated for applications in chronic inflammatory diseases and autoimmune disorders. |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of PF-04895162:

- Chronic Inflammatory Diseases : Research indicates that inhibiting cGAS can reduce inflammation in models of autoimmune diseases, suggesting that PF-04895162 may serve as a valuable tool in therapeutic strategies against such conditions.

- Cancer Research : The compound's ability to modulate immune responses may also be beneficial in cancer therapy, where enhancing or inhibiting certain immune pathways can affect tumor growth and response to treatment.

- Comparative Studies : In comparative analyses with other quinoline derivatives, PF-04895162 stands out due to its specific mechanism targeting cGAS, unlike other compounds that exhibit broader biological activities without such targeted effects.

Structural Comparisons

The unique structure of PF-04895162 contributes to its biological activity. Below is a comparison table highlighting structural features and biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| PF-04895162 | Propynyl group, ethoxy substituent | Selective cGAS inhibitor |

| Quinoline derivatives | Varied substituents on quinoline core | Antimicrobial, antiviral properties |

| 4-Fluorophenyl derivatives | Fluorinated aromatic ring | Potential anticancer activity |

| Pyridine derivatives | Pyridine ring fused with other heterocycles | Antimicrobial and antiviral activities |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including esterification to introduce the prop-2-en-1-yl group and substitution reactions for the 4-ethoxy and 4-fluorophenyl moieties. Critical conditions include the use of ethanol or methanol as solvents, catalysts like p-toluenesulfonic acid, and controlled temperatures (80–100°C) to prevent side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) . Intermediate purification through recrystallization or column chromatography is essential to achieve high yields (>70%) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming atomic connectivity. Key markers include:

- A singlet in ¹H NMR for the quinoline C-H proton (δ 8.5–9.0 ppm).

- Doublets for the 4-fluorophenyl group (δ 7.2–7.6 ppm).

Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1700 cm⁻¹) and C-F bonds (~1220 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal or inhalation exposure. In case of contact, immediately rinse with water and consult safety data sheets (SDS) for specific first-aid measures. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, pH, or incubation time). Standardize protocols using reference compounds (e.g., fluorouracil for cytotoxicity assays) and validate purity via HPLC (>95%). Cross-reference data with structurally analogous quinoline derivatives (e.g., 6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid) to identify structure-activity trends .

Q. What experimental strategies are effective in elucidating the reaction mechanisms of this compound under varying catalytic conditions?

- Methodological Answer : Employ kinetic isotope effects (KIE) studies to track rate-determining steps. Use deuterated solvents (e.g., D₂O) to probe proton transfer mechanisms. Density Functional Theory (DFT) calculations can model transition states, while in-situ IR spectroscopy monitors intermediate formation during esterification .

Q. What methodologies are employed to assess the environmental fate and biodegradation pathways of this quinoline derivative?

- Methodological Answer : Conduct OECD 301F biodegradation tests in aqueous media to measure half-life (t₁/₂). Use LC-MS/MS to identify degradation products (e.g., hydroxylated metabolites). Soil column studies under controlled pH (5–9) and temperature (20–30°C) simulate environmental persistence. Compare results with ecotoxicological databases for risk assessment .

Q. How do structural modifications at the 4-ethoxy and 4-fluorophenyl positions influence the compound's physicochemical properties and bioactivity?

- Methodological Answer : Replace the 4-ethoxy group with methoxy or hydroxyl groups to study electronic effects on lipophilicity (logP). Fluorine substitution at the 4-fluorophenyl ring enhances metabolic stability due to its electron-withdrawing nature. Bioisosteric replacements (e.g., chlorine for fluorine) can alter binding affinity to targets like kinase enzymes .

Q. What advanced computational modeling approaches are suitable for predicting the compound's interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against protein databases (e.g., PDB) to identify binding sites. Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. QSAR models correlate substituent effects with IC₅₀ values in cytotoxicity assays .

Notes

- Avoid referencing commercial platforms (e.g., BenchChem) per user guidelines.

- All methodologies are derived from peer-reviewed studies or authoritative databases (e.g., PubChem, EPA DSSTox).

- Advanced questions emphasize mechanistic and translational research, while basic questions focus on foundational techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.